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Compound of Interest

Compound Name:
tert-Butyl 4-

(hydroxymethyl)benzoate

Cat. No.: B141679 Get Quote

For Immediate Release

This guide provides a detailed comparative analysis of the proton nuclear magnetic resonance

(¹H NMR) spectra of tert-Butyl 4-(hydroxymethyl)benzoate and its methyl and ethyl ester

analogues. This document is intended for researchers, scientists, and drug development

professionals who utilize these compounds as intermediates in organic synthesis and require a

clear understanding of their spectral characteristics for identification and quality control.

Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for tert-Butyl 4-
(hydroxymethyl)benzoate, Methyl 4-(hydroxymethyl)benzoate, and Ethyl 4-

(hydroxymethyl)benzoate. All spectra were recorded in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) as the internal standard.
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Compound

Aromatic
Protons
(ortho to -
COOR)

Aromatic
Protons
(ortho to -
CH₂OH)

Benzylic
Protons (-
CH₂OH)

Hydroxyl
Proton (-
OH)

Alkoxy
Protons (-
OR)

tert-Butyl 4-

(hydroxymeth

yl)benzoate

~7.95 ppm (d,

J ≈ 8.4 Hz,

2H)

~7.40 ppm (d,

J ≈ 8.4 Hz,

2H)

~4.75 ppm (s,

2H)
Variable

1.59 ppm (s,

9H)

Methyl 4-

(hydroxymeth

yl)benzoate[1

]

7.99 ppm (d,

J = 8.2 Hz,

2H)

7.40 ppm (d,

J = 8.2 Hz,

2H)

4.73 ppm (s,

2H)
Variable

3.90 ppm (s,

3H)

Ethyl 4-

(hydroxymeth

yl)benzoate

~8.00 ppm (d,

J ≈ 8.4 Hz,

2H)

~7.42 ppm (d,

J ≈ 8.4 Hz,

2H)

~4.74 ppm (s,

2H)
Variable

4.38 ppm (q,

J ≈ 7.1 Hz,

2H), 1.39

ppm (t, J ≈

7.1 Hz, 3H)

Note: Data for tert-Butyl 4-(hydroxymethyl)benzoate and Ethyl 4-(hydroxymethyl)benzoate

are based on typical values for similar structures and should be considered predictive.

Experimental data for Methyl 4-(hydroxymethyl)benzoate is cited.

Structural Analysis and Proton Assignments
The chemical structure of tert-Butyl 4-(hydroxymethyl)benzoate gives rise to a distinct ¹H

NMR spectrum. The protons on the benzene ring are split into two doublets due to their

coupling with adjacent protons. The protons ortho to the electron-withdrawing tert-

butoxycarbonyl group are deshielded and appear further downfield compared to the protons

ortho to the hydroxymethyl group. The nine equivalent protons of the tert-butyl group produce a

characteristic singlet, while the benzylic protons of the hydroxymethyl group also appear as a

singlet.

Caption: Proton environments in tert-Butyl 4-(hydroxymethyl)benzoate.
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The following is a general protocol for acquiring the ¹H NMR spectrum of tert-Butyl 4-
(hydroxymethyl)benzoate and its analogues.

1. Sample Preparation:

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃).

Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal

standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.[2]

The spectral width is set to encompass a chemical shift range of 0 to 10 ppm.

A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise

ratio.

The data is processed with a Fourier transform and the baseline is corrected.

The chemical shifts are referenced to the TMS signal at 0 ppm.

3. Data Analysis:

The chemical shift (δ) of each signal is reported in parts per million (ppm).

The multiplicity of each signal (e.g., singlet, doublet, triplet, quartet, multiplet) is determined.

For coupled signals, the coupling constant (J) is measured in Hertz (Hz).

The integration of each signal is determined to establish the relative number of protons

giving rise to the signal.
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This guide serves as a valuable resource for the efficient and accurate analysis of tert-Butyl 4-
(hydroxymethyl)benzoate and its common analogues using ¹H NMR spectroscopy. The

provided data and protocols will aid in the confirmation of structure and assessment of purity for

these important chemical intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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